2-(3-Chloro-4-methoxyphenyl)acetonitrile
Overview
Description
“2-(3-Chloro-4-methoxyphenyl)acetonitrile” is a chemical compound used as a raw material and an intermediate in organic synthesis . It has a molecular weight of 181.62 .
Synthesis Analysis
The synthesis of “2-(3-Chloro-4-methoxyphenyl)acetonitrile” involves the use of sodium cyanide and 3-Methoxybenzyl chloride . It’s also worth noting that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .
Molecular Structure Analysis
The InChI code for “2-(3-Chloro-4-methoxyphenyl)acetonitrile” is 1S/C9H8ClNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4H2,1H3
. This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule.
Chemical Reactions Analysis
Acetonitrile, a component of “2-(3-Chloro-4-methoxyphenyl)acetonitrile”, can be used as an important synthon in many types of organic reactions . The cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals .
Physical And Chemical Properties Analysis
“2-(3-Chloro-4-methoxyphenyl)acetonitrile” is a solid substance . and a molecular weight of 181.62 .
Scientific Research Applications
Chemical Reactions and Kinetics
- 1-Chloro-1-(4-methoxyphenyl)-2-phenylethane, a related compound, undergoes dehydrochlorination in acetonitrile to yield trans-p-methoxy stilbene. This reaction demonstrates the stability of the cation due to the presence of an electron-donating p-methoxy group and delocalization of charge (Kumar & Balachandran, 2006).
- The kinetics of pH-independent hydrolysis of 4-methoxyphenyl dichloroacetate were examined under ultrasonic irradiation in acetonitrile-water binary mixtures. This study provides evidence of kinetic effects of ultrasound in the absence of cavitation (Tuulmets et al., 2014).
Molecular Structure and Stability
- The structures of two diastereoisomers of a related compound, 2-[(S/R)-2-chloro-3-quinolyl]-2-[(R)-1-(4-methoxyphenyl)ethylamino]acetonitrile, show similarity in bond distances and angles, indicating structural stability across different space groups (Ladraa et al., 2009).
Synthesis and Reactivity
- A study on the synthesis of 2-(4-N,N-dimethylaminophenyl) heterocycles from 2-(2-methoxyphenyl)acetonitrile derivatives reveals a method to access indolenines, which are constituents of natural products and cyanine dyes (Huber et al., 2019).
Fluorescence and Spectral Properties
- The spectral characteristics of 1-methyl-2-(4-methoxyphenyl)-3-hydroxy-4(1H)-quinolone (QMOM), a structural analog in acetonitrile, demonstrate dual fluorescence and excited-state proton transfer, indicating potential for analytical applications (Tomin & Jaworski, 2011).
Safety And Hazards
properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNWEVUZHGBTIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363578 | |
Record name | 2-(3-chloro-4-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-methoxyphenyl)acetonitrile | |
CAS RN |
7569-58-6 | |
Record name | 2-(3-chloro-4-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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